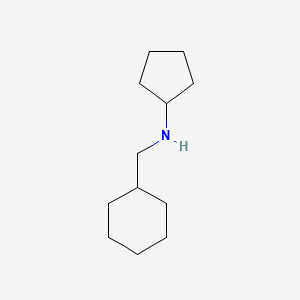

N-(cyclohexylmethyl)cyclopentanamine

Description

Cyclopentanamine derivatives are a class of organic compounds characterized by a cyclopentane ring substituted with an amine group. Modifications to the amine substituent (e.g., alkyl, aryl, or functionalized groups) significantly influence their chemical, physical, and biological properties. These analogs are utilized in diverse applications, including radiopharmaceutical development, preclinical research, and chemical synthesis .

Properties

IUPAC Name |

N-(cyclohexylmethyl)cyclopentanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVXWQHFMDYTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)cyclopentanamine typically involves the reductive amination of cyclopentanone with cyclohexylmethylamine. This process can be carried out using various reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)cyclopentanamine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced using agents like lithium aluminum hydride (LiAlH₄).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Cyclohexylmethylcyclopentanone.

Reduction: Cyclohexylmethylcyclopentanol.

Substitution: N-alkylated derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Using oxidizing agents like potassium permanganate (KMnO₄), it can be converted to cyclohexylmethylcyclopentanone.

- Reduction : It can be reduced to cyclohexylmethylcyclopentanol using lithium aluminum hydride (LiAlH₄).

- Substitution : The amine group can engage in nucleophilic substitution reactions with alkyl halides.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | KMnO₄ | Cyclohexylmethylcyclopentanone |

| Reduction | LiAlH₄ | Cyclohexylmethylcyclopentanol |

| Substitution | Alkyl halides + NaOH | N-alkylated derivatives |

Scientific Research Applications

N-(cyclohexylmethyl)cyclopentanamine has several notable applications in scientific research:

- Biochemical Studies : The compound is investigated for its interactions with specific molecular targets, such as enzymes and receptors, which may influence protein-protein interactions and enzyme kinetics. This makes it a valuable tool for studying metabolic pathways and drug design.

- Synthetic Cannabinoids Research : Research has indicated that compounds structurally related to this compound may exhibit high affinity for cannabinoid receptors CB1 and CB2. This has implications for understanding new psychoactive substances (NPSs) and their effects on human health, particularly in forensic toxicology .

- Pharmacological Modulation : The compound has been identified as a potential modulator of TRPM8 channels, which are involved in various physiological processes, including pain sensation and thermoregulation. This highlights its potential role in developing analgesic or anti-inflammatory therapies .

Case Study 1: Synthetic Cannabinoids

A study explored the identification of synthetic cannabinoids that include structures similar to this compound. The research utilized advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze herbal products suspected of containing these substances. The findings underscored the need for rapid identification methods in toxicology labs due to the increasing prevalence of NPSs .

Case Study 2: TRPM8 Modulation

Research documented the effects of various compounds on TRPM8 channels, demonstrating that this compound could modulate these channels effectively. This study provided insights into its potential therapeutic applications in managing pain and inflammation, opening avenues for further pharmacological exploration .

Comparison with Related Compounds

This compound can be compared with similar compounds such as N-(cyclohexylmethyl)cyclohexanamine and N-(cyclohexylmethyl)cycloheptanamine. Its unique cyclopentane structure imparts distinct steric and electronic properties, influencing its reactivity and binding affinities, making it particularly valuable for specific research applications.

Table 2: Comparison of Related Compounds

| Compound Name | Structural Characteristics | Notable Applications |

|---|---|---|

| This compound | Cyclopentane ring; unique steric properties | Biochemical studies; cannabinoid research |

| N-(cyclohexylmethyl)cyclohexanamine | Cyclohexane ring; different reactivity | Less specific pharmacological studies |

| N-(cyclohexylmethyl)cycloheptanamine | Cycloheptane ring; larger size | Potentially broader applications |

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to influence protein-protein interactions and enzyme kinetics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent attached to the cyclopentanamine backbone dictates molecular interactions and applications. Key analogs from the evidence include:

Key Observations :

- Aromatic vs. Aliphatic derivatives (e.g., sec-butyl) may enhance solubility in non-polar media .

- Radiolabeling : The fluoromethoxyphenyl-pyridinylmethyl analog () was radiolabeled with carbon-11, achieving 49 ± 3% decay-corrected yield and 78 ± 10 GBq/µmol specific activity , making it suitable for neuroimaging studies targeting NMDA receptors .

- Salt Forms : Hydrobromide salts (e.g., ) improve stability and crystallinity, critical for pharmaceutical formulations .

Physicochemical Properties

Notes:

- The radiolabeled analog’s high specific activity and purity make it superior for quantitative imaging compared to non-radioactive analogs .

- Halogenated derivatives (e.g., chlorobenzyl) may exhibit enhanced lipophilicity, affecting blood-brain barrier permeability .

Biological Activity

N-(cyclohexylmethyl)cyclopentanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure substituted with a cyclohexylmethyl group. Its molecular formula is C_{12}H_{19}N, and it has a molecular weight of 191.29 g/mol. The compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound can modulate the activity of these targets, influencing biochemical pathways. Notably, it appears to affect protein-protein interactions and enzyme kinetics, although detailed pathways remain under investigation.

Interaction with Histamine Receptors

Recent modeling studies suggest that compounds similar to this compound exhibit significant affinity for histamine receptors, particularly H1 receptors. These interactions may lead to prolonged residence times at the receptor sites, enhancing their pharmacological effects. For instance, analogues without a methylene spacer have shown altered binding kinetics, affecting their antagonistic properties at these receptors .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of cyclohexyl and cyclopentyl compounds often exhibit antibacterial and antifungal activities. The presence of specific functional groups in these compounds can enhance their effectiveness against various microbial strains .

Case Studies

- Antibacterial Activity : A study on related cyclohexyl derivatives demonstrated strong antibacterial properties against Gram-positive bacteria, suggesting that this compound may possess similar activities .

- Enzymatic Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in bacterial metabolism, thereby exerting their antibacterial effects through enzymatic inhibition mechanisms .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.